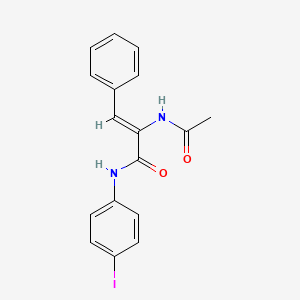
(2Z)-2-(acetylamino)-N-(4-iodophenyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE is an organic compound characterized by the presence of an acetamido group, an iodophenyl group, and a phenylprop-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-iodoaniline with acetic anhydride to form N-(4-iodophenyl)acetamide. This intermediate is then subjected to a Knoevenagel condensation with benzaldehyde to yield the final product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiourea.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying cellular processes and signaling pathways.
Medicine
In medicine, (2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, and it is being explored as a lead compound in drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and affecting cellular processes. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodophenyl functionality.
4-Iodo-N,N-dimethylaniline: Another iodophenyl compound with different substituents.
Para-Iodoamphetamine: A compound with an iodophenyl group and amphetamine structure.
Uniqueness
(2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of acetamido, iodophenyl, and phenylprop-2-enamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H15IN2O2 |
|---|---|
Molecular Weight |
406.22 g/mol |
IUPAC Name |
(Z)-2-acetamido-N-(4-iodophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H15IN2O2/c1-12(21)19-16(11-13-5-3-2-4-6-13)17(22)20-15-9-7-14(18)8-10-15/h2-11H,1H3,(H,19,21)(H,20,22)/b16-11- |
InChI Key |
RDGLZHVXGPKTQB-WJDWOHSUSA-N |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[2-(2-ethoxyphenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043122.png)
![N-[4-(benzyloxy)phenyl]-3,4-dichlorobenzamide](/img/structure/B15043125.png)
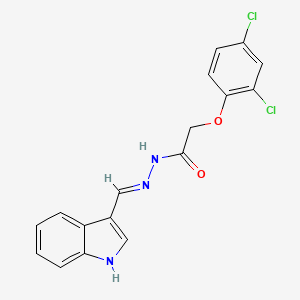
![N-cyclohexyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15043135.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B15043139.png)
![2,5-dichloro-N-[2-(3-chlorophenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B15043145.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15043155.png)
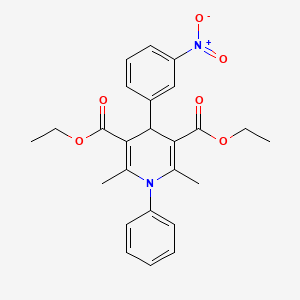
![4-Methyl-1-[(4-nitrophenoxy)acetyl]piperidine](/img/structure/B15043177.png)
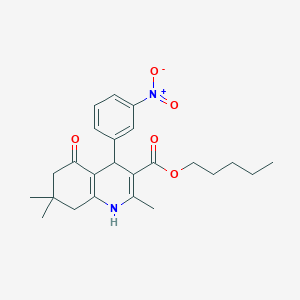
![N-(4-bromophenyl)-4-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B15043187.png)
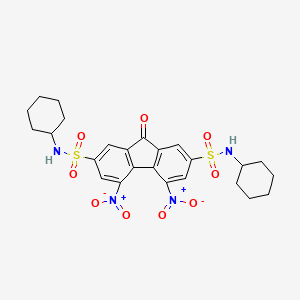
![(3E)-1-(4-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15043196.png)
![(5E)-1-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15043210.png)
